molecular formula C12H26ClNO2 B3026345 2-Amino-1-hydroxy-3-dodecanone,monohydrochloride CAS No. 1823032-02-5

2-Amino-1-hydroxy-3-dodecanone,monohydrochloride

Cat. No. B3026345
CAS RN: 1823032-02-5
M. Wt: 251.79 g/mol
InChI Key: FNTRKZQLXNAXIH-UHFFFAOYSA-N
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Description

“2-Amino-1-hydroxy-3-dodecanone, monohydrochloride” is a chemical compound used in scientific research. It possesses unique properties that make it valuable for studying biochemical reactions and developing new pharmaceuticals. The IUPAC name for this compound is 2-amino-1-hydroxyoctan-3-one hydrochloride .


Molecular Structure Analysis

The molecular formula of “2-Amino-1-hydroxy-3-dodecanone, monohydrochloride” is C12H25NO2.HCl . The InChI code for this compound is 1S/C8H17NO2.ClH/c1-2-3-4-5-8(11)7(9)6-10;/h7,10H,2-6,9H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 251.8 . It is soluble in organic solvents such as chloroform, methanol, and ethanol .

Scientific Research Applications

Biomedical and Therapeutic Applications

  • Antimicrobial and Biocompatible Polymers : Chitosan, a polymer with amino groups, has been studied for its antimicrobial properties and potential in food and pharmaceutical formulations. Its biocompatibility and reactive functional groups make it a candidate for various biomedical applications (Raafat & Sahl, 2009).

  • Skin Care and Therapeutic Agents : Hydroxy acids, including α-hydroxy acids and β-hydroxy acids, are widely used in cosmetics and dermatology for their beneficial effects on the skin, such as treating photoaging and acne (Kornhauser, Coelho, & Hearing, 2010).

  • Biocatalysis and Synthetic Chemistry : Highly branched polymers based on amino acids have been explored for their potential in biocatalysis and as building blocks for synthetic chemistry, indicating a route for the development of new materials and catalytic processes (Schrittwieser, Velikogne, & Kroutil, 2018).

  • Drug and Gene Delivery Systems : The structural versatility of amino acid-based polymers has been harnessed for the development of delivery systems for genes and drugs, emphasizing the importance of such compounds in creating efficient and targeted therapeutic agents (Thompson & Scholz, 2021).

  • Bio-adhesive Materials : Inspired by the adhesive properties of mussel proteins, catechol-conjugated chitosan has been developed as a biocompatible and strong adhesive for medical applications, showcasing the potential of functionalized biopolymers in creating bio-adhesive materials (Ryu, Hong, & Lee, 2015).

Safety and Hazards

The compound should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing . After handling, thorough washing is recommended .

properties

IUPAC Name

2-amino-1-hydroxydodecan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14;/h11,14H,2-10,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTRKZQLXNAXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-hydroxy-3-dodecanone,monohydrochloride
Reactant of Route 2
2-Amino-1-hydroxy-3-dodecanone,monohydrochloride
Reactant of Route 3
2-Amino-1-hydroxy-3-dodecanone,monohydrochloride
Reactant of Route 4
2-Amino-1-hydroxy-3-dodecanone,monohydrochloride
Reactant of Route 5
2-Amino-1-hydroxy-3-dodecanone,monohydrochloride
Reactant of Route 6
2-Amino-1-hydroxy-3-dodecanone,monohydrochloride

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